

# Axitinib Impurity 2 vs Axitinib N-Oxide

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## Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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## Objective Comparison of the Impurities

The table below summarizes the key characteristics of **Axitinib Impurity 2** and a potential N-Oxide impurity based on the search findings.

Feature	Axitinib Impurity 2	Potential N-Oxide Impurity
Chemical Name	6-Iodo-1-nitroso-1H-indazole [1]	Information not available in search results
CAS Number	Not Available [1]	Information not available in search results
Molecular Formula	C <sub>7</sub> H <sub>4</sub> IN <sub>3</sub> O [1]	Information not available in search results
Molecular Weight	273.0 g/mol [1]	Information not available in search results
Chemical Structure		Information not available in search results

Feature	Axitinib Impurity 2	Potential N-Oxide Impurity
Structural Origin	Nitroso derivative of an indazole intermediate [1]	Information not available in search results
Primary Use	Analytical reference standard for method development and validation (e.g., for ANDA) [1]	Information not available in search results

While a specific "Axitinib N-Oxide" is not detailed, the search revealed another oxidative impurity. **Axitinib Impurity F** (CAS# 1443118-73-7) is a reduced, hydrogenated derivative with a molecular formula of  $C_{22}H_{20}N_4OS$  and a molecular weight of 388.5 g/mol [2]. This highlights that multiple process-related and degradant impurities are monitored during drug development.

## Experimental Protocols for Impurity Analysis

For researchers working with axitinib impurities, here are detailed methodologies for key analytical experiments.

### Protocol 1: Analytical Method Development and Validation using HPLC

This protocol is based on the stated use of Impurity 2 for analytical method development and validation [1].

- **Objective:** To develop and validate a specific, accurate, and robust HPLC method for the quantification of **Axitinib Impurity 2** in axitinib drug substance.
- **Materials:**
  - **Reference Standards:** Axitinib (drug substance) and **Axitinib Impurity 2** [1] [3].
  - **Equipment:** HPLC system with UV/VIS or DAD detector, analytical column (e.g., C18, 250 x 4.6 mm, 5  $\mu$ m), and data acquisition software.
  - **Reagents:** High-purity solvents (acetonitrile, methanol), buffer salts (e.g., potassium dihydrogen phosphate, ammonium formate).
- **Methodology:**
  - **Preparation of Solutions:**

- **Stock Solutions:** Prepare separate stock solutions of axitinib and Impurity 2 in a suitable solvent (e.g., methanol or the mobile phase).
- **System Suitability Solution:** Prepare a mixture containing axitinib and Impurity 2 at a specific ratio to test resolution.
- **Test Solution:** Prepare a solution of the axitinib batch sample.
- **HPLC Conditions** (Parameters to be optimized):
  - **Mobile Phase:** A gradient or isocratic mixture of a buffer and an organic modifier (e.g., 10 mM ammonium formate buffer : acetonitrile).
  - **Flow Rate:** 1.0 mL/min.
  - **Column Temperature:** 30°C.
  - **Detection Wavelength:** 220-280 nm (needs to be established for optimal impurity detection).
  - **Injection Volume:** 10-20 µL.
- **Validation Parameters:**
  - **Specificity:** Confirm that the Impurity 2 peak is well-resolved from axitinib and other potential impurities.
  - **Linearity and Range:** Prepare a series of Impurity 2 solutions at different concentrations (e.g., from Limit of Quantification to 0.5%) and plot a calibration curve.
  - **Accuracy:** Perform a recovery study by spiking known amounts of Impurity 2 into axitinib samples at different levels.
  - **Precision:** Assess repeatability by multiple injections of a homogeneous sample.
  - **Limit of Detection (LOD) and Quantification (LOQ):** Determine the lowest levels at which the impurity can be detected and quantified with acceptable accuracy and precision.

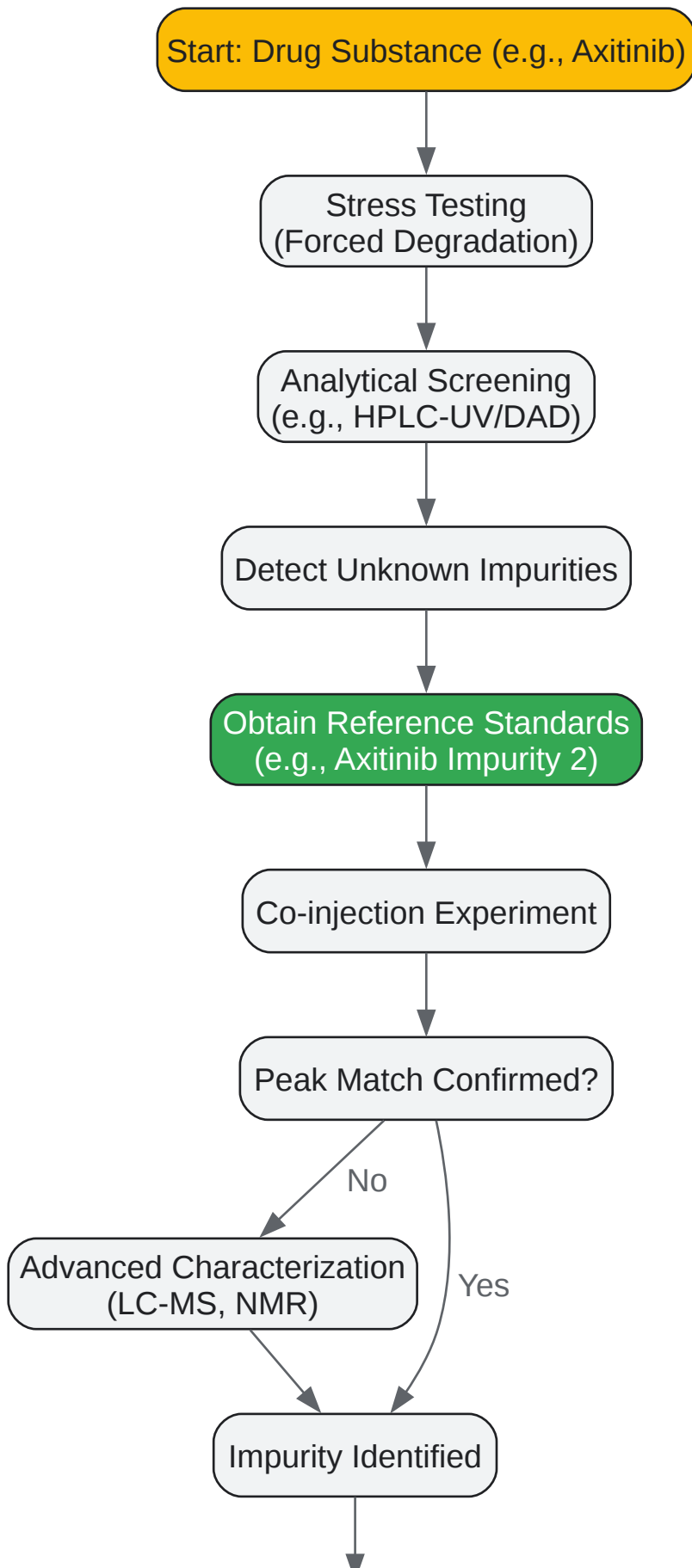
## Protocol 2: Stress Testing to Study Impurity Formation

- **Objective:** To force the degradation of axitinib under various stress conditions (hydrolysis, oxidation, photolysis, thermal) and monitor the formation of Impurity 2 and other degradants.
- **Materials:** Axitinib drug substance, relevant reagents (e.g., hydrogen peroxide for oxidation, HCl and NaOH for acid/base hydrolysis), and the HPLC method developed in Protocol 1.
- **Methodology:**
  - **Oxidative Stress:** Expose axitinib solution to 3% hydrogen peroxide at room temperature for 24 hours or reflux for a shorter duration. Analyze samples at intervals.
  - **Acid/Base Hydrolysis:** Reflux axitinib in 0.1M HCl and 0.1M NaOH separately. Neutralize at intervals and analyze.
  - **Photostability:** Expose solid axitinib to UV and visible light as per ICH Q1B guidelines.
  - **Thermal Stability:** Heat solid axitinib at 105°C for a defined period.

- **Analysis:** Use the validated HPLC method to profile the degradation samples. Identify the retention time of formed Impurity 2 by comparison with the authentic standard.

## Workflow for Impurity Identification and Control

The following diagram illustrates the logical workflow for identifying and controlling impurities in drug development, incorporating the use of qualified reference standards.



## Method Validation &amp; QC

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## References

1. Nitroso Axitinib | SynZeal Impurity 2 [synzeal.com]
2. F | 1443118-73-7 | SynZeal Axitinib Impurity [synzeal.com]
3. Product Page [tlcstandards.com]

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**Address:** Ontario, CA 91761, United States

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